molecular formula C6H4BrF2NO B1442339 2-Bromo-3-(difluoromethoxy)pyridine CAS No. 947249-27-6

2-Bromo-3-(difluoromethoxy)pyridine

Cat. No.: B1442339
CAS No.: 947249-27-6
M. Wt: 224 g/mol
InChI Key: JSKYTOQKHIJDNI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-3-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolic pathways of various substrates processed by CYP1A2.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering the activity of key signaling molecules, this compound can induce changes in cellular metabolism, leading to either protective or detrimental effects depending on the context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of CYP1A2 involves direct binding to the enzyme’s active site, preventing substrate access and subsequent metabolic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s impact on metabolic flux and metabolite levels can lead to alterations in the overall metabolic profile of the cell. For instance, inhibition of CYP1A2 by this compound can result in the accumulation of unmetabolized substrates and a decrease in the production of metabolic byproducts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its distribution within the liver can enhance its inhibitory effects on hepatic enzymes involved in drug metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the endoplasmic reticulum can enhance its interaction with enzymes involved in protein folding and metabolism. The localization of this compound within mitochondria can also influence its effects on cellular respiration and energy production.

Preparation Methods

The synthesis of 2-Bromo-3-(difluoromethoxy)pyridine typically involves the bromination of 3-(difluoromethoxy)pyridine. One common method includes the reaction of 3-(difluoromethoxy)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out under inert conditions to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-3-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-3-(difluoromethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)pyridine involves its interaction with molecular targets through its bromine and difluoromethoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKYTOQKHIJDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947249-27-6
Record name 2-Bromo-3-(difluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-3-pyridinol (1.26 g, 7.23 mmol) in DMF (35 mL) and water (5 mL) was added sodium chlorodifluoroacetate (2.93 g, 18.1 mmol) followed by cesium carbonate (4.71 g, 14.5 mmol). The reaction was heated to 100° C. for 36 hours before partitioning between EtOAc and water. The organic layer was collected, dried over magnesium sulfate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with EtOAc:heptane 1:3 to afford the title compound as a colourless oil (570 mg, 35%).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.71 g
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromopyridin-3-ol (3.55 g, 20.4 mmol), sodium chlorodifluoroacetate (6.22 g, 40.8 mmol), and NaOH (0.90 g, 22.4 mmol) in DMF (20 ml) was heated at 55° C. for 111 h. The reaction was allowed to cool to rt and concentrated, and resulting residue was partitioned between EtOAc/sat. Na2CO3 (80 ml/40 ml). The organic phase was collected and washed with brine (40 ml), dried (Na2SO4), concentrated and the resulting residue was purified by flash chromatography (SiO2, 100:0-0:100 hexanes-EtOAc) to provide 1.95 g (43%) of 2-bromo-3-(difluoromethoxy)pyridine: LCMS (m/z, MH+): 225.9, tR=0.74 min; 1H NMR (CDCl3, 400 MHz) δ 8.23-8.33 (m, 1H), 7.52-7.60 (m, 1H), 7.27-7.35 (m, 1H), 6.60 (t, J=72.4 Hz, 1H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-3-pyridinol (1.26 g, 7.23 mmol) in DMF (35 mL) and water (5 mL) was added sodium chlorodifluoroacetate (2.93 g, 18.1 mmol) followed by cesium carbonate (4.71 g, 14.5 mmol). The reaction was heated to 100° C. for 36 hours before partitioning between EtOAc and water. The organic layer was separated, dried over magnesium sulfate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with EtOAc:Heptane 1:3 to afford the title compound as a colourless oil (570 mg, 35%).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.71 g
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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